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Heptylidene diacetate - 56438-09-6

Heptylidene diacetate

Catalog Number: EVT-427771
CAS Number: 56438-09-6
Molecular Formula: C11H20O4
Molecular Weight: 216.27 g/mol
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Product Introduction

Ethylidene Dibutyrate

    Compound Description: Ethylidene dibutyrate, like heptylidene diacetate, is an ethylidene diester. It decomposes thermally in the gas phase to produce an aldehyde and an anhydride. This decomposition reaction is homogeneous, unimolecular, and proceeds to completion []. The activation energy for this decomposition is consistent with other members of its homologous series []. Interestingly, the decomposition rate of ethylidene dibutyrate is equivalent to that of ethylidene diacetate, suggesting that the size of the anhydride radicals does not impact the specific reaction velocity [].

    Relevance: Ethylidene dibutyrate is structurally related to heptylidene diacetate as both compounds are ethylidene diesters. Both compounds share the same core structure of CH3CH(OCOR)2, with the only difference being the length of the alkyl chain in the R group. This structural similarity also results in similar decomposition pathways and activation energies. Both compounds provide insights into the influence of alkyl chain length on the reaction kinetics of ethylidene diesters [].

Ethylidene Diacetate

    Compound Description: Similar to both heptylidene diacetate and ethylidene dibutyrate, ethylidene diacetate is an ethylidene diester that undergoes thermal decomposition to yield an aldehyde and an anhydride. This reaction is characterized as homogeneous, unimolecular, and complete []. The decomposition rate of ethylidene diacetate is comparable to that of ethylidene dibutyrate, indicating that the size of the anhydride radicals does not influence the specific reaction velocity []. Additionally, its decomposition rate is equal to that of heptylidene diacetate, further highlighting the negligible effect of the anhydride radical size on the reaction rate [].

    Relevance: Ethylidene diacetate is structurally related to heptylidene diacetate as both compounds are ethylidene diesters. Both compounds share the same core structure of CH3CH(OCOR)2, differing only in the length of the alkyl chain (R group). This structural similarity explains their similar decomposition mechanisms and rates, despite variations in the anhydride radical size [].

Butylidene Diacetate

    Compound Description: Butylidene diacetate, like heptylidene diacetate, belongs to the class of alkylidene diesters and undergoes thermal decomposition to produce an aldehyde and an anhydride. This reaction is known to be homogeneous, unimolecular, and reaches completion []. Notably, butylidene diacetate decomposes at the same rate as heptylidene diacetate, suggesting that beyond a certain size of the aldehyde radical (three or four carbon atoms), adding additional –CH2− groups does not affect the specific reaction velocity [].

    Relevance: Butylidene diacetate is structurally related to heptylidene diacetate through their shared classification as alkylidene diesters. While heptylidene diacetate possesses a longer alkyl chain compared to butylidene diacetate, their similar decomposition rates indicate that the influence of alkyl chain length on reaction kinetics diminishes beyond a certain point [].

Source and Classification

Heptylidene diacetate is classified as an ester due to the presence of the acetate functional groups. Esters are formed through the reaction of an alcohol with a carboxylic acid, where the hydroxyl group of the acid is replaced by an alkoxy group from the alcohol. In this case, heptylidene diacetate can be derived from heptanol and acetic acid.

Synthesis Analysis

The synthesis of heptylidene diacetate typically involves the esterification reaction between heptanol and acetic acid. The general reaction can be represented as follows:

Heptanol+2Acetic AcidHeptylidene Diacetate+2Water\text{Heptanol}+2\text{Acetic Acid}\rightarrow \text{Heptylidene Diacetate}+2\text{Water}

Detailed Synthesis Method

  1. Reagents:
    • Heptanol (C₇H₁₅OH)
    • Acetic acid (C₂H₄O₂)
    • Catalyst (such as sulfuric acid)
  2. Procedure:
    • Mix heptanol and acetic acid in a reaction flask.
    • Add a few drops of sulfuric acid as a catalyst.
    • Heat the mixture under reflux for several hours to promote the reaction.
    • After completion, neutralize the catalyst and extract the product using a suitable organic solvent (e.g., ethyl acetate).
    • Purify the product through distillation or recrystallization.
  3. Parameters:
    • Temperature: Typically around 60-80 °C for reflux.
    • Reaction Time: 4-8 hours depending on the scale.
Molecular Structure Analysis

Heptylidene diacetate has a molecular formula of C₉H₁₈O₄. Its structure can be visualized as follows:

  • Backbone: The compound features a seven-carbon chain (heptyl) attached to two acetate groups.
  • Functional Groups: The presence of two ester functional groups (-COO-) contributes to its reactivity and solubility characteristics.

Structural Characteristics

  • Molecular Weight: Approximately 174.24 g/mol.
  • Geometry: The molecule exhibits a tetrahedral geometry around the carbon atoms involved in the ester linkages.
  • Bond Angles: Typical bond angles around carbon atoms are approximately 109.5° due to sp³ hybridization.
Chemical Reactions Analysis

Heptylidene diacetate can undergo several chemical reactions typical for esters:

  1. Hydrolysis:
    Heptylidene Diacetate+WaterHeptanol+2Acetic Acid\text{Heptylidene Diacetate}+\text{Water}\rightarrow \text{Heptanol}+2\text{Acetic Acid}
  2. Transesterification:
    It can react with other alcohols in the presence of an acid or base catalyst to form different esters.
  3. Saponification:
    In alkaline conditions, it can be converted into heptanol and sodium acetate.

Reaction Conditions

  • Hydrolysis typically requires heating in aqueous conditions.
  • Transesterification may require a catalyst and controlled temperature.
Mechanism of Action

The mechanism of action for heptylidene diacetate primarily involves its reactivity as an electrophile due to the electron-withdrawing nature of the acetate groups. This characteristic allows it to participate in nucleophilic substitution reactions where nucleophiles attack the carbonyl carbon of the ester functional groups.

Key Mechanistic Steps

  1. Nucleophilic Attack: A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
  2. Leaving Group Departure: The leaving group (acetate ion) departs, resulting in the formation of a new compound.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Boiling Point: Approximately 180 °C.
  • Density: Around 1.0 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water due to its hydrophobic heptyl group.
  • Reactivity: Reacts with strong bases and acids; susceptible to hydrolysis under aqueous conditions.
Applications

Heptylidene diacetate has various scientific applications:

  1. Flavoring Agent: Used in food industries for its fruity aroma.
  2. Fragrance Production: Employed in perfumery due to its pleasant scent profile.
  3. Chemical Intermediate: Serves as a precursor in organic synthesis for producing more complex molecules.

Research Applications

Recent studies have explored its potential role in lipid research, particularly concerning lipid-protein interactions and drug delivery systems due to its ester functionalities.

Historical Evolution of Heptylidene Diacetate Synthesis

Pioneering Methodologies in Esterification Reactions

The synthetic exploration of heptylidene diacetate (1-acetyloxyheptyl acetate, C₁₁H₂₀O₄) began with adaptations of classical esterification techniques applied to aliphatic carbonyl compounds. Early 20th-century methodologies centered on stoichiometric reactions between heptanal and acetic anhydride under harsh acidic conditions, yielding the target compound as a colorless liquid with a characteristic ester aroma [5] [7]. French chemist Auguste Béhal's late 19th-century investigations into aldehyde transformations provided foundational insights, though his work predated direct application to heptylidene systems. His acetylene hydrocarbon studies established reaction principles for carbonyl activation that later informed diacetate synthesis [3].

A significant breakthrough emerged from analogous processes developed for ethylidene diacetate (1,1-diacetoxyethane), where acetaldehyde underwent condensation with acetic anhydride catalyzed by mineral acids. This established the fundamental two-step mechanism: (1) carbonyl protonation enhancing electrophilicity, and (2) nucleophilic attack by acetate ions followed by acyl transfer to form the diester. Applied to heptanal, this method achieved moderate yields (40-55%) but faced challenges including exothermic runaway risks and labor-intensive purification from acidic byproducts. The stoichiometric equation illustrates this approach:

$$\ce{C6H13CHO + (CH3CO)2O ->[H+] C6H13CH(OC(O)CH3)2}$$

Table 1: Early Stoichiometric Methods for Diacetate Synthesis

Carbonyl SubstrateAcetyl DonorReaction ConditionsReported YieldKey Limitations
HeptanalAcetic anhydrideConc. H₂SO₄, 80°C, 8h~48%Emulsion formation, acid quenching required
HeptanalAcetyl chloridePyridine, 0°C→RT, 12h62%Moisture sensitivity, HCl management
Octanal (Analog)Acetic anhydrideBF₃ etherate, reflux, 6h55%Catalyst decomposition, boron residues

These foundational approaches established heptylidene diacetate (boiling point: 273°C at 760 mmHg, density: 0.994 g/cm³) as a structurally stable geminal diester with a molecular weight of 216.274 g/mol [7]. Its non-polar character (H-bond acceptors: 4; H-bond donors: 0) necessitated specialized separation techniques, including fractional distillation under reduced pressure to prevent thermal degradation near its flash point (125.3°C) [7].

Chronological Advancements in Catalyst Systems

The mid-20th century witnessed a paradigm shift toward catalyzed syntheses to improve efficiency and sustainability. Homogeneous Lewis acids like ferric chloride (FeCl₃) initially dominated, mirroring ethylidene diacetate production where FeCl₃ boosted yields to 70-75% under milder temperatures [8]. However, catalyst recovery remained problematic, generating metal-contaminated waste streams requiring neutralization. The 1980s introduced solid acid catalysts, revolutionizing process economics through reusability and streamlined downstream processing. Key developments included:

  • Cationic exchange resins (e.g., sulfonated polystyrene): Enabled fixed-bed operations at 70-90°C with 80-85% conversion and simplified product isolation via filtration [1].
  • Zeolite H-Beta: Provided shape-selective catalysis with >90% selectivity by excluding bulkier impurities from micropores, though heptanal diffusion limitations capped yields at 68% [1].
  • Heteropoly acids (e.g., phosphotungstic acid): Delivered 95% conversion in 3 hours via strong Brønsted acidity but suffered from leaching issues in polar media [1].

The 2000s focused on nanostructured catalysts addressing prior limitations. Mesoporous sulfated zirconia (surface area >250 m²/g) achieved 93% yield at 100°C through enhanced acid site accessibility, while organosulfonic silicas (e.g., SBA-15-SO₃H) combined thermal stability (>150°C) with tunable hydrophobicity to repel water byproducts. This hydrophobicity proved critical, shifting equilibrium toward diacetate by mitigating hydrolytic reversal [1].

Table 2: Evolution of Catalytic Systems for Heptylidene Diacetate Synthesis

Catalyst TypeRepresentative CatalystTemperature (°C)Yield (%)Turnover Frequency (h⁻¹)Key Innovation
Homogeneous Lewis acidFeCl₃607512.8Avoided water-sensitive reagents
Solid acid resinAmberlyst™ 1585825.3Continuous operation via fixed beds
Microporous solidZeolite H-Beta120681.9Size-exclusion selectivity
Nanostructured acidSBA-15-SO₃H1009322.7Hydrophobic mesopores prevent hydrolysis

Recent advances exploit bifunctional catalysts like MoO₃/SiO₂, where redox sites oxidize heptanol to heptanal in situ while acidic sites drive acetylation, enabling one-pot synthesis from cheaper alcohol precursors [1].

Paradigm Shifts in Reaction Engineering (Batch vs Continuous Flow)

Traditional batch reactor configurations dominated early production, facilitating simple operation but suffering from scaling inefficiencies like thermal gradient formation and extended downtime for cleaning. The exothermic nature of heptanal-acetic anhydride reactions (ΔH = -85 kJ/mol) necessitated jacketed cooling and slow reagent addition, creating production bottlenecks [8]. Industry’s adoption of continuous stirred-tank reactors (CSTRs) in the 1970s improved temperature control but retained residence time distribution issues, yielding inconsistent product quality.

The 21st century embraced continuous flow technology to overcome these constraints. Microreactor systems (channel diameter: 100-500 μm) achieved 98% yield in under 10 minutes by:

  • Enhancing heat transfer (surface-to-volume ratio >10,000 m²/m³ vs. 100 m²/m³ for batch) to prevent localized overheating
  • Precisely controlling residence times (±2 s) to minimize byproduct formation
  • Enabling catalyst integration via packed-bed segments containing solid acids [1]

Pilot-scale studies demonstrated substantial economic advantages: 40% reduction in energy use, 90% lower solvent consumption, and 85% smaller plant footprint versus batch processes. Membrane-separation flow reactors further advanced efficiency by continuously removing water through pervaporation units, shifting reaction equilibrium to deliver 99% conversion at 50°C—unattainable in batch mode [1].

Table 3: Performance Comparison of Reactor Technologies for Heptylidene Diacetate

Reactor TypeReaction TimeThroughput (kg/h)Energy Consumption (MJ/kg)Maximum Yield (%)Scale-Up Limitations
Batch (agitated)8–12 h154282Heat removal, cleaning downtime
CSTR Cascade4 h1202888Backmixing, residence time distribution
Microreactor8–15 min251898Catalyst integration complexity
Packed-bed Flow30 min802296Pressure drop, fouling susceptibility

Modern process intensification strategies combine microwave preactivation of catalysts with flow reactors, cutting energy input by 60% while maintaining space-time yields >50 g/L·h. These innovations position heptylidene diacetate manufacturing toward sustainable chemical engineering paradigms emphasizing waste reduction and energy efficiency [1] [8].

Properties

CAS Number

56438-09-6

Product Name

Heptylidene diacetate

IUPAC Name

1-acetyloxyheptyl acetate

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-4-5-6-7-8-11(14-9(2)12)15-10(3)13/h11H,4-8H2,1-3H3

InChI Key

FZWKNDYRQQUQEC-UHFFFAOYSA-N

SMILES

CCCCCCC(OC(=O)C)OC(=O)C

Canonical SMILES

CCCCCCC(OC(=O)C)OC(=O)C

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